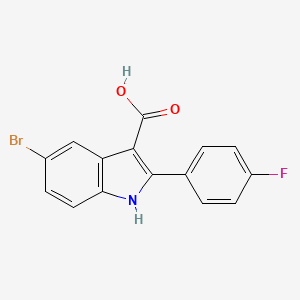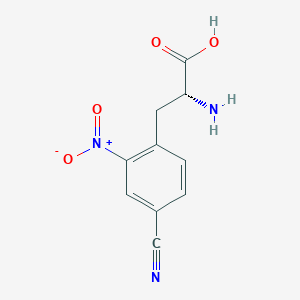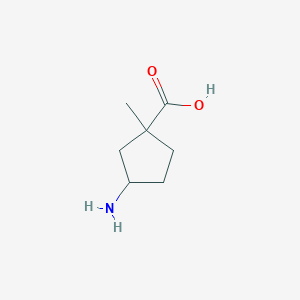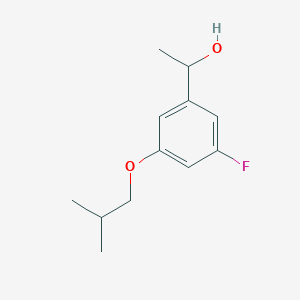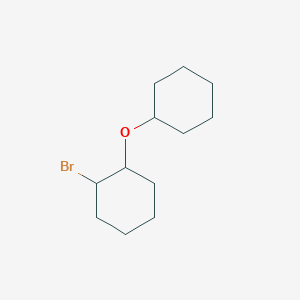
1-Bromo-2-(cyclohexyloxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclohexyloxy)cyclohexane is an organic compound characterized by a bromine atom and a cyclohexyloxy group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclohexyloxy)cyclohexane can be synthesized through the nucleophilic substitution reaction of 1-bromo-2-cyclohexanol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The cyclohexyloxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other strong bases.
Elimination Reactions: Potassium tert-butoxide or sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted cyclohexanes.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones.
Reduction: Formation of cyclohexanols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclohexyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cyclohexane involves its interaction with nucleophiles and bases, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(cyclohexyloxy)cyclohexane can be compared with other similar compounds such as:
1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of a cyclohexyloxy group.
1-Bromo-2-fluorocyclohexane: Contains a fluorine atom instead of a cyclohexyloxy group.
1-Bromo-2-propylcyclohexane: Has a propyl group instead of a cyclohexyloxy group.
Uniqueness: The presence of the cyclohexyloxy group in this compound imparts unique steric and electronic properties, making it distinct from other brominated cyclohexane derivatives.
Eigenschaften
Molekularformel |
C12H21BrO |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
1-bromo-2-cyclohexyloxycyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2 |
InChI-Schlüssel |
NYJUBASFQIRYNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2CCCCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


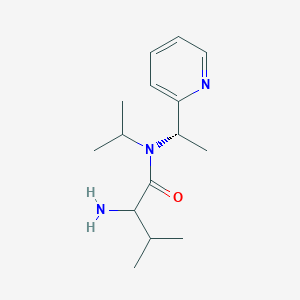
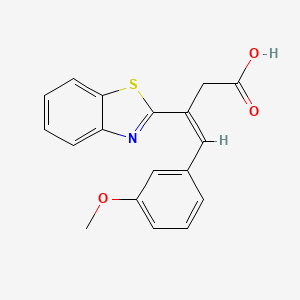
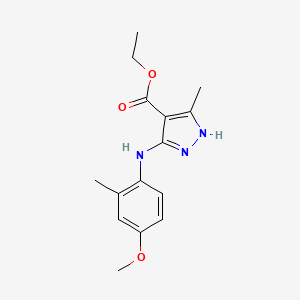
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
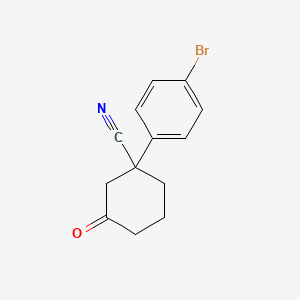
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)
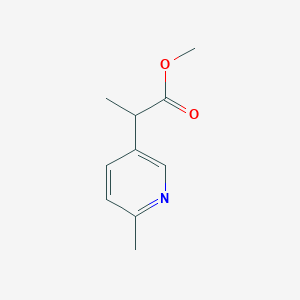
![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
